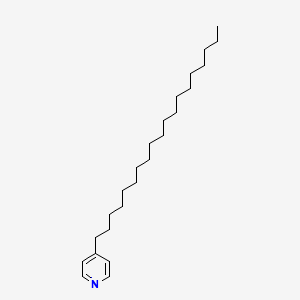

4-Nonadecylpyridine

Description

4-Nonadecylpyridine (CAS No. 70268-36-9), also designated as ETH 1907 or Hydrogen Ionophore II, is a lipophilic pyridine derivative extensively utilized in ion-selective electrode (ISE) membranes for potentiometric pH sensing. Its structure comprises a pyridine ring substituted with a long aliphatic chain (C19H39), enhancing its solubility in organic matrices like poly(vinyl chloride) (PVC) and 2-nitrophenyloctyl ether (o-NPOE) . This compound acts as a proton carrier, facilitating H⁺ ion transport across hydrophobic membranes. Key applications include biomedical monitoring (e.g., intracellular/extracellular pH measurements) and environmental sensing, where its reproducibility and sensitivity (up to 55.0 mV/dec when functionalized with ferrocene) are critical .

Properties

IUPAC Name |

4-nonadecylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-22-25-23-21-24/h20-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOIOBOWJASTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403895 | |

| Record name | 4-Nonadecylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70268-36-9 | |

| Record name | 4-Nonadecylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nonadecylpyridine can be synthesized through the alkylation of pyridine. The typical synthetic route involves the reaction of pyridine with 1-iodooctadecane in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like dimethylformamide under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of 4-Nonadecylpyridine follows similar principles but often employs more efficient and scalable methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation under reduced pressure and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Nonadecylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it to tetrahydropyridine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

4-Nonadecylpyridine has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Nonadecylpyridine involves its function as a proton ionophore. It facilitates the transport of hydrogen ions across biological membranes by forming a complex with the ions and shuttling them through the lipid bilayer. This process is crucial for maintaining pH balance and ion gradients in various biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tridodecylamine (TDDA, Hydrogen Ionophore I)

- pH Sensing Range: TDDA operates linearly from pH >12 to 5.5, making it suitable for alkaline to mildly acidic environments. In contrast, 4-Nonadecylpyridine functions optimally between pH 9 and 2, extending utility to strongly acidic conditions .

- Cation Selectivity: TDDA exhibits superior selectivity for H⁺ over interfering cations (e.g., Na⁺) compared to 4-Nonadecylpyridine, which has "slightly poorer cation selectivity" .

- CO₂ Interference: TDDA-based sensors (Cocktail B with KTCPB additive) are less susceptible to CO₂ interference, eliminating the need for pre-incubation with CO₂. 4-Nonadecylpyridine formulations may require additional steps to mitigate drift in CO₂-rich environments .

- Biocompatibility : Both compounds demonstrate biotoxicity upon skin contact, limiting their use in wearable sensors without protective barriers .

Other Proton Ionophores

While ETH 1907 and TDDA dominate H⁺ sensing, other ionophores (e.g., nonactin for NH₄⁺ and valinomycin for K⁺) target different ions . Structural analogs like 4-substituted pyridines (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine) focus on medicinal chemistry rather than sensing .

Table 1. Comparative Properties of 4-Nonadecylpyridine and Tridodecylamine

Key Research Findings

- Sensitivity Enhancement: Functionalizing 4-Nonadecylpyridine with ferrocene increased sensitivity by 14% (from 48.3 to 55.0 mV/dec), attributed to improved ion-electron transduction .

- Reproducibility: Sensors incorporating 4-Nonadecylpyridine exhibit low inter-sensor variability (<5% deviation), critical for clinical applications .

- Spatial Resolution : Used in microelectrodes (tip diameter ~7 µm) for high-resolution pH mapping in biological systems (e.g., xylem sap analysis) .

Challenges and Considerations

- Toxicity: Both 4-Nonadecylpyridine and TDDA pose biocompatibility risks, necessitating encapsulation in wearable devices .

- pH Range Limitations: The narrow alkaline range of 4-Nonadecylpyridine restricts its use in neutral-to-alkaline environments, where TDDA outperforms .

- Additive Dependency : Performance heavily relies on membrane composition (e.g., plasticizers, borate salts) .

Biological Activity

4-Nonadecylpyridine is a long-chain pyridine derivative that has garnered interest in various fields due to its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity of 4-Nonadecylpyridine, including its mechanisms of action, toxicity, and potential applications.

4-Nonadecylpyridine (C19H31N) is characterized by a long hydrophobic alkyl chain attached to a pyridine ring. This structure imparts amphiphilic properties, making it suitable for interactions with biological membranes.

Mechanisms of Biological Activity

The biological activity of 4-Nonadecylpyridine can be attributed to several mechanisms:

- Membrane Interaction : The hydrophobic tail allows 4-Nonadecylpyridine to integrate into lipid bilayers, potentially disrupting membrane integrity and influencing ion fluxes. This property is particularly relevant in the context of bacterial cell membranes, where it may affect cell viability and function .

- Ion Transport Modulation : Research indicates that compounds like 4-Nonadecylpyridine can act as ionophores, facilitating the transport of ions across membranes. This activity can lead to alterations in intracellular ion concentrations, impacting cellular signaling and homeostasis .

- Biotoxicity : Studies have shown that 4-Nonadecylpyridine exhibits biotoxicity upon contact with biological tissues. Its interaction with skin and mucosal membranes can lead to adverse effects, necessitating careful consideration in its application .

Case Study 1: Toxicological Assessment

A study evaluated the cytotoxic effects of 4-Nonadecylpyridine on human keratinocytes. The results indicated a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM. The mechanism was linked to oxidative stress and membrane disruption.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 60 |

| 100 | 30 |

This study highlights the potential risks associated with exposure to this compound in therapeutic or industrial applications.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 4-Nonadecylpyridine against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

These findings suggest that 4-Nonadecylpyridine could be explored as a potential antimicrobial agent.

Applications

The unique properties of 4-Nonadecylpyridine lend themselves to various applications:

- Pharmaceuticals : Its ability to modulate ion transport may be harnessed in drug delivery systems or as a therapeutic agent against infections.

- Material Science : Due to its amphiphilic nature, it can be utilized in the development of novel materials for sensors or coatings.

- Biotechnology : Its role as an ionophore positions it as a candidate for research into cellular signaling pathways and membrane dynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.